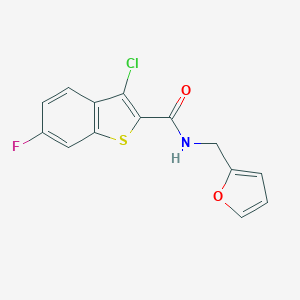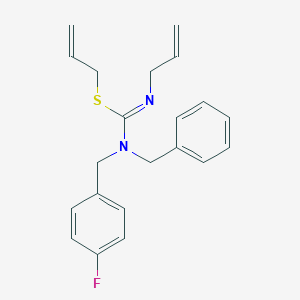![molecular formula C31H28N8O9S2 B413616 4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B413616.png)
4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one is a complex organic compound with a molecular formula of C23H24N4O9S2 . This compound is characterized by its unique structure, which includes nitro groups, pyridinyl-piperazinyl sulfonyl groups, and a fluorenone core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one typically involves multiple steps. The process begins with the nitration of fluorenone to introduce nitro groups at the 4 and 5 positions. This is followed by the sulfonylation of the 2 and 7 positions with pyridinyl-piperazinyl groups. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining reaction purity and yield, are crucial in any industrial setting.
Chemical Reactions Analysis
Types of Reactions
4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines .
Scientific Research Applications
4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Limited use in specialized chemical manufacturing processes
Mechanism of Action
The mechanism of action of 4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and sulfonyl groups play a crucial role in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 4,5-dinitro-2,7-bis(piperidine-1-sulfonyl)-fluoren-9-one
- 2,7-bis(4-(1-piperidinyl)butanoyl)-9H-fluoren-9-one
- 2,7-bis(4-(4-chloro-phenyl)-piperazine-1-sulfonyl)-fluoren-9-one
Uniqueness
4,5-dinitro-2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one is unique due to the presence of both nitro and pyridinyl-piperazinyl sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with molecular targets are required .
Properties
Molecular Formula |
C31H28N8O9S2 |
|---|---|
Molecular Weight |
720.7g/mol |
IUPAC Name |
4,5-dinitro-2,7-bis[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]fluoren-9-one |
InChI |
InChI=1S/C31H28N8O9S2/c40-31-23-17-21(49(45,46)36-13-9-34(10-14-36)27-5-1-3-7-32-27)19-25(38(41)42)29(23)30-24(31)18-22(20-26(30)39(43)44)50(47,48)37-15-11-35(12-16-37)28-6-2-4-8-33-28/h1-8,17-20H,9-16H2 |
InChI Key |
OSTLRRHBGXOVHH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C(=C3)[N+](=O)[O-])C5=C(C4=O)C=C(C=C5[N+](=O)[O-])S(=O)(=O)N6CCN(CC6)C7=CC=CC=N7 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C(=C3)[N+](=O)[O-])C5=C(C4=O)C=C(C=C5[N+](=O)[O-])S(=O)(=O)N6CCN(CC6)C7=CC=CC=N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 3-methyl-5-[(trifluoroacetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B413533.png)
![Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B413536.png)
![3-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B413538.png)


![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3-chloro-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B413544.png)
![5-acetyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B413545.png)

![2-(4-ethoxyphenyl)-4,4,5,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B413549.png)
![4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone](/img/structure/B413550.png)
![Diethyl 2-[6-ethoxy-2,2-dimethyl-1-(2-methylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B413551.png)

![Tetramethyl 6'-(4-fluorobenzoyl)-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B413555.png)
![DIMETHYL 2-[1-(4-FLUOROBENZOYL)-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B413556.png)
